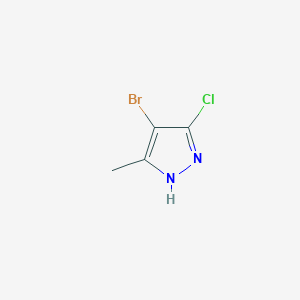

4-Bromo-3-chloro-5-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-chloro-5-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It has a molecular weight of 195.45 . This compound belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3, (H,7,8) . This indicates that the molecule consists of a pyrazole ring with bromine and chlorine substituents, and a methyl group attached to the ring. Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization

- Synthetic Methods : Research has explored the synthesis of various 1H-pyrazoles, including those with bromo and chloro substituents. For instance, the synthesis of some new 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, with substituents like chloro and bromo, has been achieved under mild conditions, yielding high-purity products. These processes are essential for creating specific pyrazole derivatives for further study or application (Zhang et al., 2006).

Tautomerism and Structure

- Structure and Tautomerism : The interplay of hydrogen bonds and halogen bonds in NH-pyrazoles with various substituents, including bromo and chloro, has been a subject of study. This research is pivotal in understanding the structural and electronic properties of these compounds, which can influence their reactivity and potential applications (García et al., 2010). Another study on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles has provided insights into the predominant tautomeric forms in solid state and solution, which is crucial for understanding their chemical behavior (Trofimenko et al., 2007).

Biological and Chemical Reactivity

- Antibacterial and Antifungal Activities : The synthesis and evaluation of new compounds, including 4-bromo-1H-pyrazoles, for antibacterial and antifungal activities, has been a significant area of research. This includes studying the efficacy of these compounds against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Pundeer et al., 2013).

Photoluminescence and Material Science

- Photoluminescence Studies : The structural and photoluminescent properties of silver(I) trinuclear halopyrazolato complexes, including those with bromo substituents, have been investigated. This research is relevant in the context of material science, especially for applications in photoluminescent materials (Morishima et al., 2014).

Catalytic Applications

- Catalytic Processes : The use of 4-bromo-3-chloro-5-methyl-1H-pyrazole in catalytic processes, such as palladium-catalyzed direct arylation, has been studied. This research can lead to the development of more efficient synthetic routes for various organic compounds (Yan et al., 2012).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and applications of 4-Bromo-3-chloro-5-methyl-1H-pyrazole . These papers discuss various synthesis strategies, chemical reactions, and potential applications of the compound. Further analysis of these papers can provide more detailed insights into the compound.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are known to be used as starting materials for the synthesis of more complex heterocyclic systems .

Result of Action

It is known that pyrazoles can exhibit a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

properties

IUPAC Name |

4-bromo-3-chloro-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLPFWEQQWZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)